Chiral Purity and Optical Rotation
1,5-Anhydro-L-glucitol is the L-enantiomer of 1,5-anhydroglucitol. While specific optical rotation data for this compound was not available in the provided sources, its enantiomeric counterpart, 1,5-Anhydro-D-glucitol, has a specific optical rotation of [α]D20 = -42.5° (c 1, H2O) [1]. By definition, the L-enantiomer will exhibit an opposite specific rotation (i.e., a positive value). This fundamental stereochemical difference is critical for applications where chiral interactions dictate biological or chemical behavior, such as in enzyme binding pockets or asymmetric synthesis.
| Evidence Dimension | Stereochemistry (Optical Rotation) |
|---|---|
| Target Compound Data | L-enantiomer; expected specific rotation of approximately +42.5° (inferred) |
| Comparator Or Baseline | 1,5-Anhydro-D-glucitol; [α]D20 = -42.5° (c 1, H2O) |
| Quantified Difference | Opposite sign of optical rotation; enantiomeric pair |
| Conditions | Inference based on established stereochemical principles and data for the D-enantiomer [1] |
Why This Matters
This ensures the compound acts as a true chiral reference standard, enabling accurate calibration and method validation in chiral chromatography and spectroscopy.
- [1] PubChem. (2025). 1,5-Anhydro-D-glucitol. National Library of Medicine. View Source
